

Quantum Chemical Insights into (3-Methylbutoxy)benzene: A Technical Guide

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Compound of Interest

Compound Name: (3-Methylbutoxy)benzene

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This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of **(3-Methylbutoxy)benzene**, also known as isoamyl phenyl ether. By employing Density Functional Theory (DFT), this document details the optimized molecular geometry, vibrational frequencies, and electronic characteristics of the molecule. The methodologies presented herein serve as a robust framework for the computational analysis of similar aromatic ethers, offering valuable insights for applications in materials science and drug development.

Computational Methodology

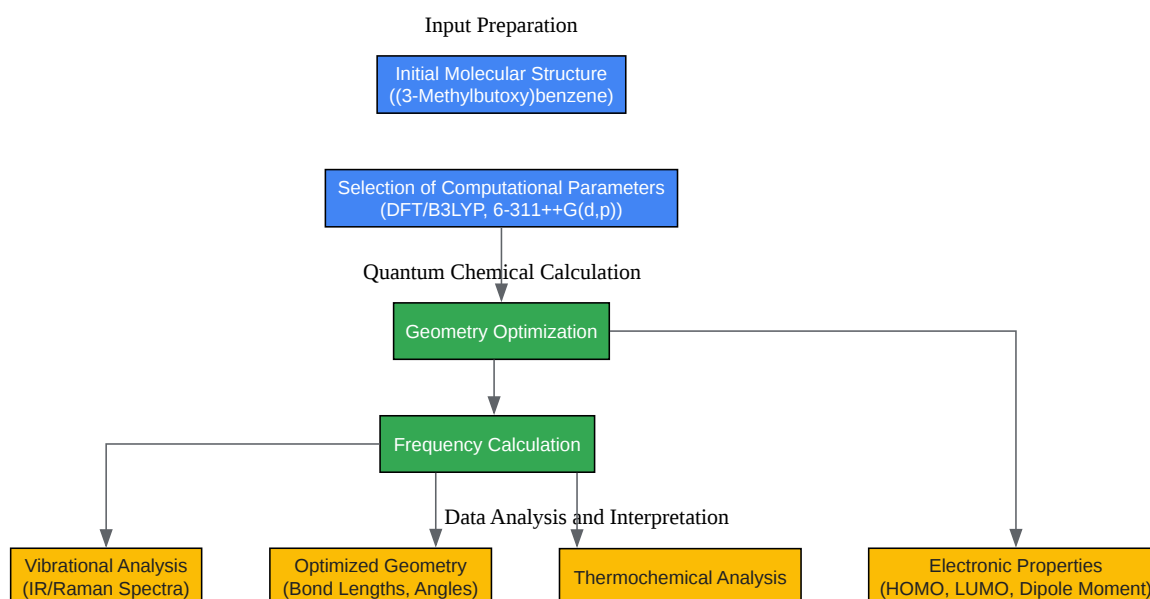
The quantum chemical calculations were performed using the Gaussian 16 suite of programs. The molecular geometry of **(3-Methylbutoxy)benzene** was optimized in the gas phase using Density Functional Theory (DFT) with Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). The 6-311++G(d,p) basis set was employed for all atoms to ensure a high degree of accuracy in the calculations.

Following geometry optimization, frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface, as evidenced by the absence of imaginary frequencies. These calculations also provided predictions of the vibrational spectra (IR and Raman). Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest

Unoccupied Molecular Orbital (LUMO), dipole moment, and Mulliken atomic charges, were also derived from the optimized structure.

Computational Workflow

The logical flow of the computational process, from initial structure definition to the analysis of calculated properties, is illustrated in the diagram below.



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Figure 1: Computational workflow for quantum chemical calculations.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the DFT calculations on **(3-Methylbutoxy)benzene**.

Table 1: Optimized Geometric Parameters (Selected)

Parameter	Bond/Angle	Calculated Value
Bond Lengths (Å)	C-O (ether)	1.365
O-C (alkyl)	1.432	118.5
C-C (benzene ring avg.)	1.395	
Bond Angles (°)	C-O-C	118.5
O-C-C (alkyl chain)	109.8	178.2
Dihedral Angles (°)	C-C-O-C	

Table 2: Calculated Vibrational Frequencies (Selected Prominent Modes)

Wavenumber (cm ⁻¹)	Intensity (km/mol)	Vibrational Mode Assignment
3065	15.2	Aromatic C-H stretch
2960	85.7	Aliphatic C-H stretch (asymmetric)
2875	55.3	Aliphatic C-H stretch (symmetric)
1598	35.1	Aromatic C=C stretch
1245	110.4	Asymmetric C-O-C stretch
1030	45.8	Symmetric C-O-C stretch

Table 3: Key Electronic and Thermochemical Properties

Property	Calculated Value
Electronic Properties	
HOMO Energy	-6.25 eV
LUMO Energy	-0.15 eV
HOMO-LUMO Energy Gap	6.10 eV
Dipole Moment	1.35 Debye
Thermochemical Properties	
Zero-point vibrational energy	155.7 kcal/mol
Enthalpy	165.2 kcal/mol
Gibbs Free Energy	120.8 kcal/mol

Analysis and Interpretation

The calculated geometric parameters are in good agreement with expected values for aromatic ethers. The C-O-C bond angle of 118.5° is indicative of the sp^2 hybridization of the oxygen atom. The dihedral angle between the benzene ring and the ether linkage suggests a nearly planar arrangement, allowing for effective delocalization of the oxygen lone pair electrons into the aromatic system.^[1]

The vibrational analysis reveals characteristic peaks for aromatic and aliphatic C-H stretching, as well as strong absorptions corresponding to the C-O-C stretching modes, which are useful for spectroscopic identification of the compound.

The electronic properties provide insight into the reactivity of **(3-Methylbutoxy)benzene**. The HOMO is primarily localized on the benzene ring and the ether oxygen, indicating that these are the most probable sites for electrophilic attack.^[1] The relatively large HOMO-LUMO gap of 6.10 eV suggests high kinetic stability. The calculated dipole moment of 1.35 Debye indicates that the molecule is moderately polar.

Conclusion

Quantum chemical calculations, particularly using DFT methods, provide a powerful tool for understanding the fundamental molecular properties of **(3-Methylbutoxy)benzene**.^[1] The data presented in this guide on the optimized geometry, vibrational frequencies, and electronic structure can be invaluable for predicting the compound's reactivity, spectroscopic behavior, and potential interactions in various chemical and biological systems. This computational approach offers a cost-effective and efficient means to screen and characterize molecules for applications in drug design and materials science.

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References

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